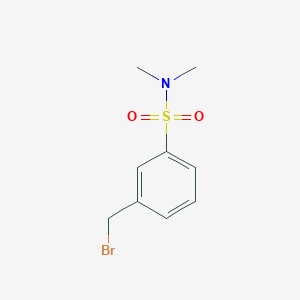

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Vue d'ensemble

Description

3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a chemical compound characterized by a bromomethyl group attached to a dimethylbenzenesulfonamide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(bromomethyl)benzene sulfonic acid and dimethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches. The reactants are mixed in a reactor, and the reaction is monitored until completion.

Purification: The product is then purified through crystallization or distillation to achieve the desired purity level.

Types of Reactions:

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can undergo reduction to form an amine.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) are employed.

Major Products Formed:

Oxidation: 3-(Bromomethyl)benzoic acid.

Reduction: 3-(Bromomethyl)aniline.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Properties

3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide exhibits a unique structure that allows it to interact with various biomolecules. Its ability to inhibit enzyme activity is crucial for its application in drug development. The compound can bind to active sites of enzymes, forming stable enzyme-inhibitor complexes that prevent catalysis. For instance, it has been shown to interact with carbonic anhydrase , an enzyme involved in pH regulation and fluid balance in tissues.

Biological Activities

The biological activities of this compound can be classified into several key areas:

- Antibacterial Activity : This compound has demonstrated the ability to inhibit dihydropteroate synthetase , an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth, positioning it as a candidate for antibacterial drug development .

- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by inhibiting specific kinases involved in tumor growth. Its structural features enhance its binding affinity to molecular targets associated with cancer progression .

- Enzyme Inhibition : The sulfonamide group allows for the formation of hydrogen bonds with active site residues in enzymes, which is vital for its inhibitory effects. This mechanism underlies its potential therapeutic applications across various diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibacterial Studies : A study demonstrated that derivatives of this compound effectively inhibited bacterial growth in vitro, highlighting its potential as a new class of antibacterial agents.

- Cancer Research : In cellular models, this compound showed promise in inhibiting the growth of cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves targeting specific kinases implicated in cancer cell proliferation .

- Pharmacokinetics : Research indicates that the compound possesses favorable pharmacokinetic properties, enhancing its potential for oral bioavailability and therapeutic use.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.

Comparaison Avec Des Composés Similaires

3-(Bromomethyl)benzene sulfonic acid: Lacks the dimethylamino group.

N,N-Dimethylbenzenesulfonamide: Lacks the bromomethyl group.

3-(Bromomethyl)aniline: Similar structure but with an amine group instead of sulfonamide.

Uniqueness: 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of the bromomethyl and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.

Activité Biologique

3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a bromomethyl group attached to the nitrogen of a dimethylated benzenesulfonamide. The general structure can be represented as follows:

Synthesis

The synthesis typically involves the bromination of N,N-dimethylbenzenesulfonamide under controlled conditions. The following steps outline a common synthetic route:

- Starting Material : N,N-dimethylbenzenesulfonamide.

- Bromination : Reaction with bromomethane in the presence of a base such as potassium carbonate.

- Purification : The product is purified using recrystallization or chromatography.

Biological Activity

Research indicates that sulfonamides, including this compound, exhibit various biological activities:

Antiviral Activity

A study highlighted that sulfonamides with heterocyclic structures show promising antiviral properties against several viruses. For instance, compounds similar to this compound demonstrated inhibitory effects against coxsackievirus B and avian influenza virus with IC50 values ranging from 1.5 to 7.5 µM .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial activity. Research has shown that derivatives can inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors in enzymatic reactions.

- Interaction with Viral Proteins : Compounds have been shown to bind to viral glycoproteins, preventing viral entry into host cells .

Case Studies

- Antiviral Efficacy : In a study on antiviral agents, derivatives similar to this compound were tested against avian paramyxovirus (APMV-1) and showed significant inhibition with an IC50 value of 0.001 mg .

- Antibacterial Activity : A comparative study on various sulfonamides demonstrated that those with similar structural characteristics exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A comprehensive review of the literature reveals the following key findings regarding the biological activity of this compound:

- Cellular Effects : It affects cellular processes such as proliferation and apoptosis in cancer cell lines .

- Metabolic Pathways : It is involved in metabolic pathways that regulate cell signaling, suggesting potential therapeutic applications in oncology .

- Transport Mechanisms : Studies indicate that sulfonamides can interact with various transporters, influencing their bioavailability and distribution within biological systems .

Propriétés

IUPAC Name |

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQSPMCAGRNFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137638-70-1 | |

| Record name | 3-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.